Field: Analytical Chemistry
Method: The compound is used to react with the sample to be analyzed, forming volatile derivatives.
Results: This method allows for the detection and identification of various substances within a sample.
2,2,2-Trifluoro-N,N-dimethylacetamide is an organic compound with the molecular formula and a CAS registry number of 1547-87-1. This compound is characterized by the presence of three fluorine atoms attached to the carbon adjacent to the amide functional group, which significantly influences its chemical properties. The molecular weight of 2,2,2-Trifluoro-N,N-dimethylacetamide is approximately 141.09 g/mol. This compound is known for its high polarity and ability to act as a solvent in various
The chemical behavior of 2,2,2-Trifluoro-N,N-dimethylacetamide is notable in several reactions. It can undergo decomposition when interacting with lithium metal, leading to the formation of lithium-containing species such as lithium nitride. The initial step in this decomposition involves the attack of lithium ions and electrons on the nitrogen-carbon bond, resulting in the generation of methyl lithium and other nitrogenous compounds . Additionally, it participates in reactions where it acts as a solvent or reactant, enhancing solubility and facilitating various organic transformations.
While 2,2,2-Trifluoro-N,N-dimethylacetamide does not have extensive documented biological activity, it is classified as an irritant to the eyes, skin, and respiratory system. Safety data sheets recommend using protective equipment when handling this compound due to its potential health hazards . Its biological implications primarily arise from its use in synthesis and as a solvent in biological assays rather than direct pharmacological activity.
The synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide can be achieved through various methods. One common approach involves the reaction of dimethylamine with trifluoroacetic acid ethyl ester at ambient temperature. This reaction typically yields approximately 91% after a reaction time of 16 hours . Another method includes heating dimethylamine with trifluoroacetic acid under controlled conditions to ensure optimal yields.
This compound finds utility in several applications:
Interaction studies involving 2,2,2-Trifluoro-N,N-dimethylacetamide focus on its role in electrochemical systems. Research indicates that it can form stable interfaces with lithium metal during battery operation, contributing to improved performance metrics such as capacity retention and safety profiles. The compound's unique fluorinated structure plays a crucial role in stabilizing these interfaces by forming protective layers that mitigate side reactions .
Several compounds share structural similarities with 2,2,2-Trifluoro-N,N-dimethylacetamide. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-Dimethylacetamide | C4H9NO | Lacks fluorine; less polar than 2,2,2-Trifluoro-N,N-dimethylacetamide. |
Trifluoroacetamide | C3H3F3N | Contains one less carbon; simpler structure; used similarly but less effective as an electrolyte. |
Perfluoropropionamide | C3F7NO | Fully fluorinated; higher stability but lower solubility compared to 2,2,2-Trifluoro-N,N-dimethylacetamide. |
The presence of three fluorine atoms in 2,2,2-Trifluoro-N,N-dimethylacetamide distinguishes it from its analogs by enhancing its polarity and solubility characteristics while also contributing to its unique reactivity profile in electrochemical applications.
Flammable;Irritant